2-(Tetrahydrofuran-2-yl)nicotinic acid
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Overview
Description
2-(Tetrahydrofuran-2-yl)nicotinic acid is a heterocyclic compound that combines the structural features of tetrahydrofuran and nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)nicotinic acid typically involves the condensation of nicotinic acid derivatives with tetrahydrofuran derivatives. One common method includes the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation and cyclization to form the desired product . The reaction conditions often involve the use of ethanol as a solvent and temperatures around 20°C .
Industrial Production Methods
the principles of multicomponent condensation reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives with altered functional groups.
Substitution: The nicotinic acid moiety can undergo substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acids and tetrahydrofuran derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, nicotinic acid derivatives are known to interact with lipid metabolism pathways, influencing cholesterol and triglyceride levels .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: Another derivative with similar structural features but different biological activities.
Tetrahydrofuran Derivatives: Compounds like 2,5-dimethylfuran share the tetrahydrofuran ring but differ in their functional groups and reactivity.
Uniqueness
2-(Tetrahydrofuran-2-yl)nicotinic acid is unique due to its combined structural features, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(oxolan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1,3,5,8H,2,4,6H2,(H,12,13) |
InChI Key |
GGLLFZUBQREVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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